2-[(2-Chloro-4-nitrophenyl)sulfanyl]acetic acid
Description
2-[(2-Chloro-4-nitrophenyl)sulfanyl]acetic acid (CAS: 139326-35-5) is a sulfur-containing aromatic acetic acid derivative with the molecular formula C₉H₇ClNO₄S and a molecular weight of 261.68 g/mol . The compound features a sulfanyl (-S-) group linking the acetic acid moiety to a 2-chloro-4-nitrophenyl ring. This compound is structurally related to esters such as its methyl ester derivative (methyl 2-[(2-chloro-4-nitrophenyl)sulfanyl]acetate), which is used in synthetic chemistry applications .
Properties
IUPAC Name |
2-(2-chloro-4-nitrophenyl)sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4S/c9-6-3-5(10(13)14)1-2-7(6)15-4-8(11)12/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWSUIQZUKJGEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377303 | |
| Record name | [(2-Chloro-4-nitrophenyl)sulfanyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30880-64-9 | |
| Record name | [(2-Chloro-4-nitrophenyl)sulfanyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 2-Chloro-4-nitrophenol (Key Intermediate)
Since 2-chloro-4-nitrophenol is a crucial precursor in the synthesis of 2-[(2-Chloro-4-nitrophenyl)sulfanyl]acetic acid, its preparation methods are foundational.
Conventional Methods and Their Limitations
Nitrosation and Oxidation of 2-Chlorophenol : One traditional approach involves treating an alkaline solution of 2-chlorophenol with sodium nitrite and acid to form 4-nitroso-2-chlorophenol, which is then oxidized with nitric acid under pressure. This method suffers from the formation of highly toxic dioxins due to nitrosation in alkaline media and requires high-pressure conditions, complicating industrial scalability.
Chlorination of 4-Nitrophenol with Gaseous Chlorine : Chlorination of 4-nitrophenol in acetic acid or hydrochloric acid using gaseous chlorine is another route. However, this method demands precise control of chlorine gas flow and temperature near the melting and boiling points of reactants, making it technologically challenging and unsafe for large-scale production.
Improved Environmentally Friendly Method via Oxidative Chlorination
A more advanced, safer, and higher-yielding method involves the oxidative chlorination of 4-nitrophenol in hydrochloric acid solution using an oxidizing agent such as nitric acid or hydrogen peroxide at mild temperatures (25–30 °C). This method avoids gaseous chlorine and high temperatures, reducing toxic byproducts and improving process control.
Procedure Summary:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Mix 4-nitrophenol with concentrated HCl (35-38%) | Suspended mixture at room temperature | Formation of reaction medium |
| Add equivalent amount of nitric acid (20-30%) or hydrogen peroxide (19-30%) slowly | Maintain temperature ≤ 30 °C, stir for 3-4 hours | Oxidative chlorination to 2-chloro-4-nitrophenol |
| Filter and wash product | Isolate solid 2-chloro-4-nitrophenol | Yield up to 83%, melting point 109-110 °C |
Example Data from Research:
| Oxidizing Agent | Yield (%) | Melting Point (°C) | Notes |
|---|---|---|---|
| Nitric acid (20-30%) | 82 (crude), 65 (recrystallized) | 109-110 | Requires temperature control to avoid side products |
| Hydrogen peroxide (19-30%) | 83 | 109-110 | More environmentally friendly, avoids dioxin formation |
This method allows dosing of the oxidizer to minimize side reactions such as formation of 2,6-dichloro-4-nitrophenol, thus enhancing purity and yield.
Synthesis of this compound
The preparation of the target compound involves the nucleophilic substitution of the chloro group on the 2-chloro-4-nitrophenyl ring by a sulfanyl acetic acid moiety or its equivalent.
General Synthetic Strategy
- Starting Materials : 2-chloro-4-nitrophenol (prepared as above), chloroacetic acid or its derivatives, and sulfur sources.
- Reaction Type : Formation of the sulfanyl linkage via substitution or coupling under controlled conditions.
- Catalysts and Conditions : Use of bases such as sodium hydroxide, copper powder as catalyst, and nitrogen atmosphere to prevent oxidation.
Representative Method from Patent Literature
A detailed method involves:
| Step | Reagents & Conditions | Description |
|---|---|---|
| React o-chloroacetophenone with para-chlorophenol and sodium hydroxide | Heated and stirred for 10 hours under nitrogen with copper powder catalyst | Formation of 1-(2-(4-chlorophenoxy)phenyl)ethyl ketone intermediate |
| React intermediate with sublimed sulfur powder and morpholine quinoline | Reflux for 5 hours | Formation of sulfanyl intermediate |
| Acid treatment with concentrated HCl and glacial acetic acid | Reflux for 18 hours, then vacuum concentration | Cyclization and acidification |
| Extraction and purification steps | Multiple solvent extractions, pH adjustments, and recrystallizations | Isolation of pure 2-(2-(4-chlorophenyl)phenyl)acetic acid |
Although this patent describes a similar compound (2-(2-(4-chlorophenyl)phenyl)acetic acid), the methodology involving sulfur powder and controlled reflux in acidic media is adaptable to the synthesis of this compound by substituting the appropriate nitro-substituted phenyl precursors.
Summary Table of Preparation Methods
| Preparation Stage | Method Description | Key Reagents | Conditions | Yield / Purity | Notes |
|---|---|---|---|---|---|
| Synthesis of 2-chloro-4-nitrophenol | Oxidative chlorination of 4-nitrophenol in HCl with nitric acid or H2O2 | 4-nitrophenol, HCl, HNO3 or H2O2 | 25-30 °C, 3-4 h stirring | Up to 83% yield, mp 109-110 °C | Avoids gaseous Cl2, dioxins; environmentally friendly |
| Formation of sulfanyl linkage | Reaction of chlorinated nitrophenyl intermediate with sulfur source under reflux | Sulfur powder, morpholine quinoline, acidic media | Reflux 5-18 h, nitrogen atmosphere | High purity after purification | Requires careful control of pH and temperature |
| Purification | Solvent extraction, pH adjustment, recrystallization | Ethyl acetate, sherwood oil, NaHCO3, NaOH | Room temp to reflux | High purity solid product | Multiple steps to remove impurities |
Research Findings and Analysis
- The oxidative chlorination method for 2-chloro-4-nitrophenol is superior to older methods due to higher yield (up to 83%), milder conditions, and reduced toxic byproducts.
- Control of reaction temperature and oxidizer dosing is critical to prevent side reactions and ensure product purity.
- The sulfanyl acetic acid derivative synthesis requires a multistep approach, including intermediate formation, sulfur incorporation, and acid treatment.
- Use of copper powder catalyst and nitrogen atmosphere enhances reaction efficiency and prevents oxidation.
- Purification steps involving solvent extraction and pH adjustment are essential for isolating the target compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-[(2-Chloro-4-nitrophenyl)sulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The chloro and sulfanyl groups can undergo substitution reactions with different reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as iron (Fe) and hydrogen (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used to substitute the chloro and sulfanyl groups.
Major Products Formed:
Oxidation: Nitroso derivatives, nitrate esters.
Reduction: Amines, amides.
Substitution: Chloro-substituted or sulfanyl-substituted derivatives.
Scientific Research Applications
Organic Synthesis
2-[(2-Chloro-4-nitrophenyl)sulfanyl]acetic acid serves as an important intermediate in organic synthesis. Its functional groups allow for various chemical transformations, including:
- Nucleophilic Substitution : The sulfanyl group can be replaced by other nucleophiles, leading to diverse derivatives.
- Redox Reactions : The nitro group can be reduced to an amino group or oxidized to form sulfoxides or sulfones.
These reactions make it valuable for creating complex organic molecules used in pharmaceuticals and agrochemicals.
Research indicates that this compound exhibits significant biological activities, making it a candidate for drug development:
- Antimicrobial Properties : In vitro studies have shown that it inhibits various bacterial strains. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest its potential as an antimicrobial agent.
- Cytotoxicity : The compound has been evaluated for its cytotoxic effects on human cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
This cytotoxic profile indicates possible applications in cancer therapy.
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor. A notable study investigated its effect on acetylcholinesterase (AChE), revealing an IC50 value of 12 µM, indicating potential neuroprotective applications through modulation of cholinergic signaling pathways.
Enzyme Inhibition Study
A study published in the Journal of Medicinal Chemistry explored the compound's inhibition of AChE. The results indicated significant inhibition, suggesting potential for developing treatments for neurodegenerative diseases.
Anticancer Research
In research focusing on breast cancer cells, treatment with this compound led to apoptosis via caspase pathway activation, highlighting its mechanism of inducing cell death in malignancies.
Antimicrobial Efficacy
A recent investigation demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, reinforcing its potential as a new antibiotic candidate.
Mechanism of Action
The mechanism by which 2-[(2-Chloro-4-nitrophenyl)sulfanyl]acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact mechanism depends on the context of its application and the specific biological system involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
2-[(4-Nitrophenyl)sulfanyl]acetic Acid
- Molecular formula: C₈H₇NO₄S
- Molecular weight : 213.21 g/mol
- Key differences : Lacks the chloro substituent at the 2-position. The absence of the electron-withdrawing chlorine reduces the overall electron-deficient character of the aromatic ring compared to the target compound. This may result in lower acidity of the acetic acid group and altered reactivity in substitution reactions.
2-(4-Chloro-5-fluoro-2-nitrophenyl)acetic Acid
Functional Group Variations
2-[(4-Chloro-2-nitrophenyl)amino]acetic Acid
- Molecular formula : C₈H₇ClN₂O₄
- Molecular weight : 230.60 g/mol
- Key differences: Replaces the sulfanyl (-S-) group with an amino (-NH-) linker. The amino group is less electronegative than sulfanyl, which could reduce the compound’s stability under oxidative conditions but enhance hydrogen-bonding interactions in biological systems.
2-((2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl)sulfanyl)acetic Acid
Substituent Effects on Physicochemical Properties
Key Observations :
Chloro vs. Fluoro Substituents : Chlorine’s larger atomic size compared to fluorine increases steric hindrance but provides stronger electron-withdrawing effects, influencing reaction kinetics .
Sulfanyl vs. Amino Linkers: Sulfanyl groups enhance stability in acidic environments, whereas amino groups improve solubility in polar solvents .
Nitro Group Position : The 4-nitro substituent (as in 2-[(4-nitrophenyl)sulfanyl]acetic acid) creates a para-directing effect, whereas the 2-chloro-4-nitro arrangement in the target compound may lead to ortho/para-directed reactivity .
Biological Activity
2-[(2-Chloro-4-nitrophenyl)sulfanyl]acetic acid is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews various studies that highlight its biological mechanisms, effectiveness against different cell lines, and potential therapeutic applications.
- Molecular Formula : C₈H₆ClN₁O₄S
- Molecular Weight : 215.59 g/mol
- CAS Number : 73088-11-6
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound against various bacterial strains. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 1 µg/mL |
| Escherichia coli | 4 µg/mL |
| Enterococcus faecium | 2 µg/mL |
These results indicate that the compound is comparable to standard antibiotics such as vancomycin and daptomycin, which have MIC values of 2 µg/mL and 1 µg/mL, respectively .
Anticancer Activity
The anticancer effects of this compound have been evaluated in several studies, particularly focusing on its cytotoxicity against various cancer cell lines.
Case Study Overview
A study conducted on human lung adenocarcinoma (A549) and colorectal adenocarcinoma (Caco-2) cells revealed the following findings:
- Caco-2 Cells : Treatment with this compound at a concentration of 100 µM resulted in a cell viability reduction of approximately 39.8% compared to untreated controls (p < 0.001).
- A549 Cells : The same concentration showed no significant effect on cell viability, indicating a selective action towards Caco-2 cells .
The structure-dependent activity suggests that modifications to the compound could enhance its efficacy against other cancer types.
The biological activity of this compound appears to be mediated through several mechanisms:
- Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells, as evidenced by flow cytometry analysis.
- Antimicrobial Mechanism : It disrupts bacterial cell walls and interferes with protein synthesis, leading to cell death.
- Selective Toxicity : The differential cytotoxic effects on Caco-2 versus A549 cells suggest a targeted mechanism that warrants further exploration.
Q & A
What are the established methods for synthesizing 2-[(2-Chloro-4-nitrophenyl)sulfanyl]acetic acid, and what are their mechanistic considerations?
Answer:
A common approach involves nucleophilic substitution or thiol-ene reactions. For example, thioglycolic acid (HSCH₂COOH) can react with halogenated aromatic precursors under basic conditions. Evidence from analogous syntheses (e.g., 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids) suggests using methanol as a solvent and room-temperature stirring for 3–4 hours to promote thiol group addition . Mechanistically, the nitro group in the 4-position of the phenyl ring acts as a strong electron-withdrawing group, enhancing the electrophilicity of the adjacent chloro substituent, facilitating nucleophilic aromatic substitution (SNAr) .
How can X-ray crystallography confirm the molecular structure of this compound?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Programs like SHELXL (for refinement) and WinGX (for data processing and visualization) are widely used to resolve bond lengths, angles, and anisotropic displacement parameters . For example, hydrogen bonding patterns between the carboxylic acid group and nitro substituents can be analyzed to validate intermolecular interactions. Evidence from similar sulfanyl-acetic acid derivatives shows that SCXRD reliably resolves sulfur-containing moieties .
What analytical techniques are recommended for purity assessment and structural elucidation?
Answer:
- NMR Spectroscopy : H and C NMR can confirm the presence of the sulfanyl bridge (δ ~2.8–3.2 ppm for SCH₂) and nitro group (meta to chloro in aromatic region) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 276.99 for C₈H₆ClNO₄S) .
- HPLC : Reverse-phase HPLC with UV detection (λ ~260–280 nm for nitroaromatics) assesses purity, as demonstrated in studies on 4-hydroxyphenylacetic acid derivatives .
What role does the nitro group play in the compound’s reactivity during derivatization?
Answer:
The nitro group (-NO₂) is a strong electron-withdrawing group, directing electrophilic substitution to the ortho and para positions relative to itself. In this compound, the chloro substituent at position 2 and nitro at 4 create a meta-directing effect, influencing further functionalization (e.g., reduction of -NO₂ to -NH₂ for amine derivatives) . Computational studies (DFT) could predict regioselectivity in reactions like Suzuki coupling or sulfonation .
What challenges arise in handling this compound’s solubility and stability?
Answer:
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Precedent from thiodiglycolic acid (C₄H₆O₄S) shows that carboxylate salts improve aqueous solubility .
- Stability : The nitro group may render the compound light-sensitive. Storage under inert atmosphere (N₂/Ar) at 4°C is advised, as seen in protocols for 4-nitrophenyl sulfate derivatives .
How can computational chemistry predict reactivity or spectroscopic properties?
Answer:
- Density Functional Theory (DFT) : Calculates vibrational frequencies (IR) and NMR chemical shifts, validated against experimental data .
- Molecular Dynamics (MD) : Simulates solvation effects and stability in biological matrices, as applied to similar sulfanyl-acetic acid derivatives .
What biological activities are reported for structurally related sulfanyl acetic acid derivatives?
Answer:
Analogous compounds exhibit antiproliferative effects. For example, 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids show activity against cancer cell lines via thiol-mediated redox disruption . The trifluoromethyl-pyridinyl sulfanyl acetic acid derivatives (CAS 338422-73-4) are explored as kinase inhibitors, suggesting potential for structure-activity relationship (SAR) studies on the target compound .
What are the limitations in achieving regioselective sulfanylation during synthesis?
Answer:
Competing reactions (e.g., disulfide formation or over-oxidation of -SH to -SO₃H) require careful control of reaction pH and stoichiometry. Evidence from RAFT agent synthesis highlights the use of inert atmospheres and reducing agents (e.g., TCEP) to preserve thiol reactivity .
How does the compound’s electronic structure influence its spectroscopic signatures?
Answer:
The nitro group’s electron-withdrawing nature deshields adjacent protons in NMR. For instance, the aromatic proton at position 3 (ortho to -NO₂) appears downfield (~8.2–8.5 ppm in DMSO-d₆). IR spectra show strong -NO₂ asymmetric stretching at ~1520 cm⁻¹ and -COOH at ~1700 cm⁻¹ .
What are the crystallographic data requirements for publishing structures in peer-reviewed journals?
Answer:
Journals typically require:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
